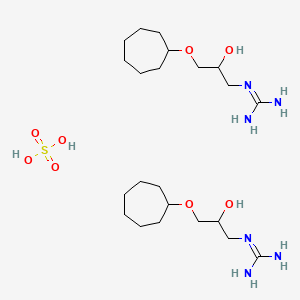
Ybv2AS4cui
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(1,1-Dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide, known by its Unique Ingredient Identifier Ybv2AS4cui, is a chemical compound with the molecular formula C16H20N2O2S. This compound is characterized by its achiral nature and has a molecular weight of 304.407 . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-((4-(1,1-Dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide involves several steps:
Synthetic Routes and Reaction Conditions: The preparation typically starts with the reaction of 4-(1,1-dimethylethyl)benzyl chloride with 3-pyridinesulfonamide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-((4-(1,1-Dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles such as thiols or amines under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols).
Scientific Research Applications
N-((4-(1,1-Dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-((4-(1,1-Dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide exerts its effects involves interaction with specific molecular targets:
Comparison with Similar Compounds
N-((4-(1,1-Dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide can be compared with other similar compounds:
Similar Compounds: Compounds such as N-((4-(1,1-Dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide derivatives and other pyridinesulfonamides.
Uniqueness: The presence of the 4-(1,1-dimethylethyl)phenyl group imparts unique steric and electronic properties, making it distinct from other pyridinesulfonamides.
Properties
CAS No. |
574759-36-7 |
|---|---|
Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)14-8-6-13(7-9-14)11-18-21(19,20)15-5-4-10-17-12-15/h4-10,12,18H,11H2,1-3H3 |
InChI Key |
MTHMKIQUVVCYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


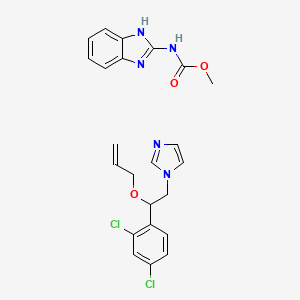
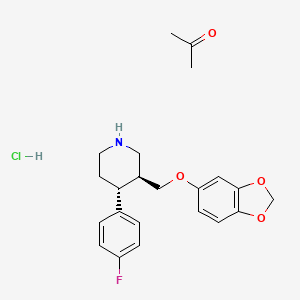
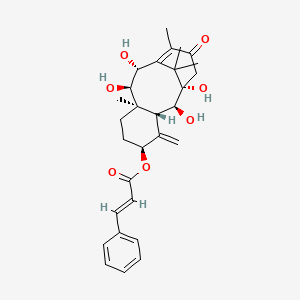
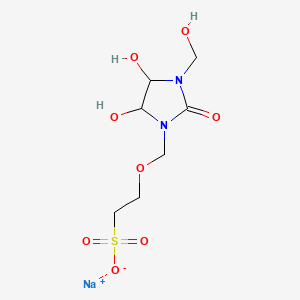
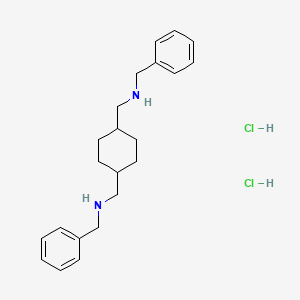
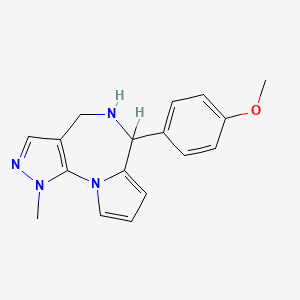
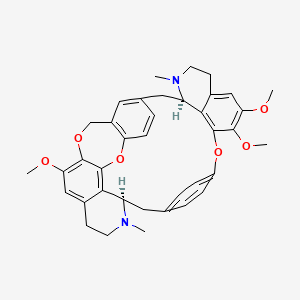
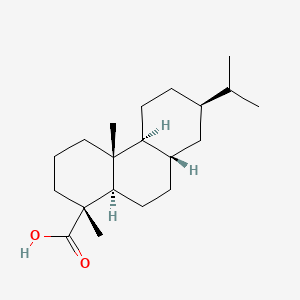
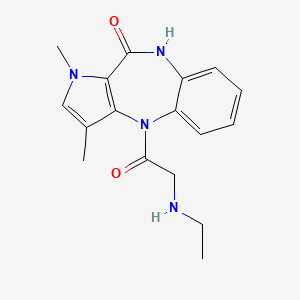
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)


![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
